molecular formula C16H14IN3O B7548243 C16H14IN3O

C16H14IN3O

Cat. No. B7548243
M. Wt: 391.21 g/mol
InChI Key: YYVVQCCDQIWJHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

C16H14IN3O is a chemical compound that has been studied extensively in scientific research. It is also known as 5-Iodo-2,3-dimethoxy-N-(1-methylethyl)benzeneethanamine and is commonly referred to as 2C-I. This compound has been found to have a wide range of applications in various fields, including medicinal chemistry, neuroscience, and pharmacology.

Mechanism of Action

The mechanism of action of C16H14IN3O is complex and not fully understood. However, it is believed to act primarily as a partial agonist at serotonin 2A and 2C receptors, as well as a dopamine receptor agonist. This compound has also been found to inhibit the reuptake of serotonin and dopamine, leading to increased levels of these neurotransmitters in the brain.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to increase the release of serotonin and dopamine in the brain, leading to increased feelings of euphoria and well-being. This compound has also been found to enhance cognitive function, improve mood, and reduce anxiety and depression.

Advantages and Limitations for Lab Experiments

One of the main advantages of using C16H14IN3O in laboratory experiments is its ability to selectively target specific receptors in the brain. This compound has also been found to have a relatively low toxicity profile, making it a safer alternative to other psychoactive compounds. However, one of the main limitations of using this compound in laboratory experiments is its potential for abuse and misuse, as well as its legal status in many countries.

Future Directions

There are several potential future directions for research on C16H14IN3O. One area of interest is its potential use in the treatment of various psychiatric disorders, including depression, anxiety, and addiction. Another area of interest is its potential use as a tool for studying the neurobiology of various mental health conditions. Additionally, further research is needed to fully understand the mechanism of action and potential side effects of this compound.

Scientific Research Applications

C16H14IN3O has been extensively studied in scientific research as a potential therapeutic agent. It has been found to have a range of effects on the central nervous system, including the modulation of serotonin and dopamine receptors. This compound has also been studied for its potential use in the treatment of various psychiatric disorders, including depression, anxiety, and addiction.

properties

IUPAC Name

4-(1H-benzimidazol-2-yl)quinoline;hydrate;hydroiodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3.HI.H2O/c1-2-6-13-11(5-1)12(9-10-17-13)16-18-14-7-3-4-8-15(14)19-16;;/h1-10H,(H,18,19);1H;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYVVQCCDQIWJHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)C3=NC4=CC=CC=C4N3.O.I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14IN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.